3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-5-31-19-13-16(14-20(32-6-2)24(19)33-7-3)25(29)28-21-12-15(4)22-23(27-21)17-10-8-9-11-18(17)34-26(22)30/h8-14H,5-7H2,1-4H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVEVOFIJPQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno-pyridinyl intermediate, followed by its coupling with the benzamide derivative. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the ethoxy groups or the chromeno-pyridinyl moiety, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group in the chromeno-pyridinyl moiety, resulting in the formation of alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
The compound features a unique structural arrangement characterized by a benzamide core with ethoxy groups and a chromeno-pyridinyl moiety. Its molecular formula is with a molecular weight of approximately 462.5 g/mol.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Modifying ethoxy groups or the chromeno-pyridinyl moiety.
- Reduction : Targeting the carbonyl group in the chromeno-pyridinyl moiety.
- Substitution : Replacing ethoxy groups with other functional groups.
Chemistry
In the field of chemistry, 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure allows chemists to explore novel pathways for synthesis and reaction optimization.
Biology
The biological activities of this compound have been extensively researched, revealing several potential applications:
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Studies indicate low minimum inhibitory concentrations (MICs), suggesting potent effects against microbial pathogens.
- Anticancer Activity : The compound's structural similarities to known anticancer agents position it as a candidate for cancer treatment. Research has shown that related compounds exhibit cytotoxicity against various cancer cell lines, often inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
Medicine
Due to its promising biological activities, this compound is being investigated for therapeutic applications in treating various diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its mechanisms of action and identify specific molecular targets.
Antibacterial Activity Case Study
A study evaluated derivatives of quinoline and related compounds for their antibacterial properties. The findings indicated that specific modifications led to enhanced activity against bacterial strains, with notable MIC values demonstrating the efficacy of these compounds against resistant strains.
Anticancer Activity Case Study
Research published in peer-reviewed journals highlights the anticancer potential of quinoline derivatives. A particular focus was on compounds similar to this compound exhibiting IC50 values in the low micromolar range against breast cancer cells. The mechanisms involved apoptosis induction and modulation of cell signaling pathways.
Anti-inflammatory Activity Case Study
Studies have shown that related compounds can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in inflammatory responses. This suggests that this compound may have similar anti-inflammatory properties worth further investigation.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The chromeno-pyridinyl moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes or modulate signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b)
- Structure : Features a dimethoxy-substituted benzamide core (3,5-positions) and a pyrimidine-5-yl amine substituent.
- Molecular Weight: Not explicitly stated, but estimated to be lower than the target compound due to fewer ethoxy groups.
- Physical Properties : Melting point 118–120°C ; IR peaks at 1668 cm⁻¹ (C=O stretch) and 1544 cm⁻¹ (C-N stretch) .
- Key Differences: Methoxy substituents (vs. ethoxy) reduce steric hindrance and lipophilicity. The pyrimidine ring (vs.
2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide Hemisuccinate
- Structure : Contains a trifluoro-substituted benzamide and a piperidine-carbonyl-pyridine substituent.
- Key Differences: Fluorine atoms enhance electronegativity and metabolic stability compared to ethoxy groups. The piperidine-carbonyl moiety introduces basicity and conformational flexibility, contrasting with the planar chromeno-pyridinone system .
2.1.3. 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Structure: Shares the chromeno-pyridinone moiety but replaces triethoxy groups with a 2,5-dioxopyrrolidin substituent.
Physicochemical Properties
Biological Activity
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chromeno-pyridine moiety which is critical for its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline and related compounds often exhibit significant antibacterial properties. For instance, a study evaluated various quinoline derivatives and found that specific modifications led to enhanced activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were notably low, suggesting potent antibacterial effects .
Anticancer Activity
The anticancer potential of quinoline derivatives is well-established. A class of compounds featuring similar structural characteristics has demonstrated significant cytotoxicity against various cancer cell lines. For example, certain quinoline derivatives exhibited IC50 values in the low micromolar range against breast cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Anti-inflammatory effects have been observed in related compounds through the inhibition of nitric oxide (NO) production in stimulated macrophages. Compounds that inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have shown promise in reducing inflammation . This suggests that this compound may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are optimal for preparing 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the chromeno[4,3-b]pyridinone core via cyclocondensation of substituted coumarins with aminopyridines under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Step 2: Introduction of the benzamide moiety via nucleophilic acyl substitution. Ethoxy groups on the benzoyl chloride require anhydrous conditions (e.g., DMF, 0–5°C) to prevent hydrolysis .
- Key Parameters:
- Solvent choice (e.g., ethanol for solubility vs. DMSO for reactivity).
- Catalysts (e.g., triethylamine for deprotonation).
- Yield optimization through microwave-assisted synthesis (reduces reaction time by 40–60%) .
Table 1: Synthetic Yield Optimization
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | p-TsOH | 80 | 65 |
| 2 | DMF | TEA | 0–5 | 78 |
Basic: How can the molecular structure of this compound be validated?
Answer:
Structural confirmation requires:
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) for refinement, particularly for resolving the chromeno-pyridine fused ring system .
- Spectroscopy:
Advanced: How do structural modifications influence its biological activity (SAR)?
Answer:
Structure-activity relationship (SAR) studies focus on:
- Chromeno-Pyridine Core:
- Benzamide Moiety:
Table 2: Biological Activity of Derivatives
| Derivative | Modification | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | None | 0.12 | 3.6 |
| A | C4-CH₃ → CF₃ | 0.09 | 4.1 |
| B | 5-Oxo → 5-Hydroxy | 0.45 | 2.8 |
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADME Prediction: Tools like SwissADME or QikProp calculate:
- Molecular Dynamics (MD): Simulate binding to targets (e.g., glucocorticoid receptors) using AMBER or GROMACS .
Advanced: How to resolve contradictions in biological assay data?
Answer:
Common discrepancies arise from:
- Assay Conditions:
- Mitigation Strategies:
Advanced: What crystallographic challenges arise in resolving its structure?
Answer:
- Twinned Crystals: Common due to flexible ethoxy groups. Use SHELXD for twin-law identification .
- Disorder in Ethoxy Chains: Apply restraints (ISOR, DELU) during SHELXL refinement .
- Data Collection: High-resolution synchrotron data (≤1.0 Å) recommended for accurate electron density maps .
Basic: What analytical techniques confirm purity and stability?
Answer:
- HPLC: Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity >98% required for in vivo studies .
- Stability Studies:
Advanced: How does this compound compare to other chromeno-pyridine derivatives?
Answer:
- Key Differentiators:
- Table 3: Comparative Pharmacological Profiles
| Compound | Target | Selectivity Index |
|---|---|---|
| Parent Compound | Glucocorticoid R. | 12.5 |
| Thieno[2,3-d]Pyridine | Kinases | 1.8 |
Advanced: What in vivo models validate its therapeutic potential?
Answer:
- Rodent Inflammation Models:
- Toxicokinetics: Monitor hepatic enzymes (ALT/AST) due to chromeno-pyridine hepatotoxicity risks .
Basic: What are the key challenges in scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
